(1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid
Description
(1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a carboxylic acid group and a 1-methylimidazole substituent. Its stereochemistry (1R,2R) is critical for its biological and physicochemical properties, as cyclopropane rings are conformationally constrained, enhancing binding specificity in drug-receptor interactions .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-9-3-7(10)5-2-6(5)8(11)12/h3-6H,2H2,1H3,(H,11,12)/t5-,6-/m1/s1 |
InChI Key |
YAZXXLJQKINZHX-PHDIDXHHSA-N |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2C[C@H]2C(=O)O |
Canonical SMILES |
CN1C=NC=C1C2CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications to introduce the imidazole ring. Common synthetic routes include:
Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Imidazole Introduction: Functionalization of the cyclopropane intermediate to introduce the imidazole ring, often through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow chemistry techniques and the use of robust catalysts to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic or electrophilic substitution reactions on the imidazole ring or cyclopropane moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may serve as a precursor for the development of pharmaceuticals. Its chiral nature and functional groups make it a candidate for drug design, particularly in the development of enzyme inhibitors or receptor agonists/antagonists.
Industry
In industry, (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing cyclopropane-carboxylic acid backbones or heterocyclic substituents. Key differences in substituents, stereochemistry, and functional groups are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Research Findings:
Positional Isomerism in Imidazole Derivatives : The 5-yl imidazole substituent in the target compound (vs. 2-yl in ) likely alters electronic properties and hydrogen-bonding capacity, impacting receptor binding.
Chirality and Bioactivity : The (1R,2R) configuration confers distinct spatial orientation compared to diastereomers like (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (CAS 1849196-57-1 ), which may influence metabolic stability and target selectivity.
Heterocycle vs. Non-Heterocycle Substituents: Imidazole-containing analogs (e.g., ) exhibit enhanced solubility in polar solvents compared to alkyl-substituted cyclopropanes (e.g., 1-ethylcyclopropanecarboxylic acid ), but lower lipophilicity.
Functional Group Impact: The carboxylic acid group enables salt formation (e.g., hydrochloride in ), improving bioavailability, while cyano or trifluoromethyl groups (e.g., ) modulate electron-withdrawing effects and metabolic resistance.
Biological Activity
The compound (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid is a bicyclic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a cyclopropane ring and an imidazole moiety, suggests various interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
- CAS Number : 1550004-50-6
The biological activity of (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which is crucial for the inhibition of certain enzymatic pathways. The cyclopropane structure may enhance the compound's binding affinity and specificity towards its targets.
Antimicrobial Activity
Imidazole derivatives are also known for their antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways. For example, compounds with imidazole rings have shown efficacy against various bacterial strains and fungi, suggesting that (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid may possess similar properties.
Study on Anticancer Effects
In a comparative study involving several imidazole derivatives, researchers found that compounds structurally related to (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid exhibited varying degrees of cytotoxicity against cancer cell lines. The study employed MTT assays to evaluate cell viability and identified promising candidates for further development .
Antimicrobial Testing
Another investigation focused on the antimicrobial potential of imidazole derivatives against common pathogens. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria. This suggests that (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid could be further explored for its antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazole ring and cyclopropane group significantly influence biological activity. The presence of electron-withdrawing groups on the imidazole ring enhances its reactivity and potential biological interactions. Furthermore, alterations in the cyclopropane structure can affect the compound's binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
